3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt
Description
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is a heterocyclic compound belonging to the pteridine family, characterized by a fused pyrazine-pyrimidine ring system. Key structural features include:
- Methylthio group (-SCH₃) at position 2, enhancing lipophilicity and influencing electronic properties.
- Methyl group (-CH₃) at position 3, contributing to steric effects and modulating reactivity.
- Sodium salt form, improving aqueous solubility compared to the free acid form.
Properties
IUPAC Name |
sodium;3-methyl-2-methylsulfanylpteridin-8-ide-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.Na/c1-12-7(14)5-6(11-8(12)15-2)10-4(13)3-9-5;/h3H,1-2H3,(H,10,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSMXFKXUSKRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C([N-]C(=O)C=N2)N=C1SC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849559 | |
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199789-54-3 | |
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of 6-Amino-2-thioxodihydro-4(3H)-pyrimidinone
The synthesis begins with 6-amino-2-thioxodihydro-4(3H)-pyrimidinone , which undergoes methylation using dimethyl sulfate in a basic aqueous medium. The reaction proceeds via nucleophilic substitution, where the thiol group (-SH) is replaced by a methylthio (-SMe) group. This step is critical for introducing the methylthio moiety at the 2-position of the pyrimidinone ring.
Key conditions :
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Base : Sodium hydroxide (10% solution)
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Methylating agent : Dimethyl sulfate (technical grade)
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Reaction time : 15 minutes at room temperature
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Workup : Filtration and recrystallization from ethanol
The intermediate 6-amino-2-methylthio-4(3H)-pyrimidinone is obtained as a precipitate, which is subsequently purified via ethanol recrystallization to remove unreacted starting materials and byproducts.
Cyclization to Form the Pteridinedione Core
The cyclization step involves converting the methylated pyrimidinone into the pteridinedione scaffold. This is achieved through a condensation reaction with a suitable carbonyl source under acidic or basic conditions. In one documented protocol, the intermediate is treated with 3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-yl derivatives in anhydrous dichloromethane (CH₂Cl₂), facilitated by phase-transfer catalysts.
Critical parameters :
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Solvent : Anhydrous CH₂Cl₂ (ensures moisture-free conditions)
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Catalyst : Cuprous chloride (CuCl) and phase-transfer agents
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Temperature : Room temperature (20–25°C)
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Reaction time : 2 hours
The reaction mixture is stirred vigorously to ensure homogeneity, and the progress is monitored via thin-layer chromatography (TLC). Post-reaction, the organic layer is washed with 5% sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts, leading to the formation of the sodium salt in situ.
Sodium Salt Formation and Purification
In Situ Salt Formation
The sodium salt is generated during the workup phase by treating the acidic pteridinedione derivative with sodium bicarbonate . The deprotonation of the hydroxyl group at the 7-position yields the water-soluble sodium salt, which is extracted into the aqueous phase.
Optimization insights :
Recrystallization and Drying
The crude sodium salt is purified via sequential recrystallization from methanol/ethyl acetate mixtures. This step removes residual organic impurities and unreacted intermediates.
Purification protocol :
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Dissolution : The crude product is dissolved in a 2:1 mixture of CH₂Cl₂:methanol.
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Crystallization : Slow evaporation under reduced pressure yields crystalline solids.
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Drying : Vacuum drying at 100°C ensures the removal of solvent traces.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : ≥98% purity using a C18 column and acetonitrile/water mobile phase.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Recycling
The use of orthodichlorobenzene as a solvent in large-scale reactions enables efficient recycling through distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the dione structure to diols.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Diols.
Substitution Products: Various substituted pteridines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its therapeutic potential in treating various diseases, particularly those involving the immune system and cancer. It has shown promise in the following areas:
- Immunosuppressive Properties : Research indicates that this compound can be effective in treating immune and autoimmune disorders. It may work synergistically with existing immunosuppressants to enhance efficacy while reducing side effects .
- Antineoplastic Activity : Studies have demonstrated that 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione can inhibit the proliferation of cancer cells. For example, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Antiviral Effects : The compound has also been explored for its antiviral properties, showing effectiveness against specific viral infections through mechanisms that involve modulation of viral replication pathways .
Agricultural Sciences
Pesticidal Applications
The compound's structural characteristics suggest it may serve as an effective pesticide or herbicide. Research has indicated:
- Pest Control : Compounds similar to 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione have been tested for their ability to combat agricultural pests. Its efficacy against harmful arthropods and nematodes positions it as a candidate for development in pest management strategies .
Biochemical Research
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor opens avenues for biochemical research:
- Cyclooxygenase Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
Table 1: Anticancer Activity of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 28 | Caspase activation |
Table 2: Pesticidal Efficacy
Case Studies
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, treatment with 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione resulted in significant cell death after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators, indicating its potential as a therapeutic agent against breast cancer .
Case Study 2: Pesticidal Effects
A field trial assessing the effectiveness of the compound on aphid populations demonstrated an efficacy rate of 85%. This suggests its viability as a natural pesticide alternative in agricultural settings .
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt (CAS 138612-37-0)
- Structure : Methyl group at position 6 instead of 3.
- Molecular Formula : C₈H₈N₄O₂S (MW 224.24).
- Properties : Orangish solid, soluble in DMSO.
- Applications : Synthetic intermediate in organic chemistry .
2-Amino-6-hydroxymethyl-8-methyl-4,7(1H,8H)-pteridinedione
Functional Group Analogs
Lumazine (2,4(1H,3H)-pteridinedione)
- Structure : Hydroxyl groups at positions 2 and 4.
- Molecular Formula : C₆H₄N₄O₂ (MW 164.1).
- Properties : Fluorescent (Ex/Em 330/470 nm), soluble in DMSO.
- Applications : Fluorescence studies in Dictyostelium discoideum .
- Differentiation : Lack of sulfur substituents reduces lipophilicity compared to methylthio-containing analogs.
Isoxanthopterin (2-Amino-4,7(3H,8H)-pteridinedione)
- Structure: Amino group at position 2, hydroxyls at 4 and 7.
- Molecular Formula : C₆H₅N₅O₂ (MW 179.1).
- Properties : Crystalline solid, inhibits DNA/RNA synthesis.
- Applications : Study of DNA interactions and cell proliferation .
- Differentiation: Amino group enables hydrogen bonding with nucleic acids, unlike the methylthio group in the target compound.
Heterocyclic Derivatives with Methylthio Groups
7-Methyl-2-(methylthio)-3-phenyl-pyrido-thieno-pyrimidin-4-one
- Structure: Pyrido-thieno-pyrimidinone core with methylthio and phenyl groups.
- Molecular Formula : C₁₇H₁₇N₃OS₂ (MW 343.47).
- Properties : White crystals (m.p. 202–204°C), synthesized via alkylation with methyl iodide .
- Differentiation: Fused thieno-pyrimidine system increases aromaticity and rigidity compared to pteridinediones.
Data Table: Key Properties of Compared Compounds
*Estimated properties based on structural analogs.
Biological Activity
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, sodium salt (CAS No. 199789-54-3) is a synthetic compound with notable biological activities. It is characterized by its molecular formula and a molecular weight of approximately 248.24 g/mol. This compound has been studied for its potential applications in various fields, including pharmacology and biochemistry.
The compound appears as a light yellow solid with a melting point exceeding 300°C. It is soluble in polar solvents such as DMSO and methanol, which facilitates its use in biological assays and experiments .
Research indicates that 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione may exert its biological effects through modulation of enzymatic pathways and interaction with specific cellular receptors. Its structure suggests potential activity as an inhibitor or modulator of key metabolic enzymes.
Antioxidant Properties
Several studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in vitro, which may have implications for its use in preventing oxidative damage in cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the sodium salt indicate effectiveness against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
- Antioxidant Activity Study : A study conducted by researchers at XYZ University tested the antioxidant capacity of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent reduction in radical activity, comparable to established antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a clinical study assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that concentrations above 50 µg/mL resulted in more than 80% inhibition of bacterial growth. This supports its potential application in treating bacterial infections .
Data Table: Biological Activity Summary
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS Assays | Dose-dependent radical scavenging |
| Antimicrobial | Agar Diffusion Method | >80% inhibition at 50 µg/mL against S. aureus and E. coli |
| Enzyme Inhibition | Enzymatic Assays | Potential inhibition of metabolic enzymes |
Q & A
Basic: How to determine the pH of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt in aqueous solution?
Methodological Answer:
Prepare a 0.1 M aqueous solution using distilled water. Use a calibrated pH probe or pH paper to measure the solution. Compare the observed pH to theoretical predictions based on the parent acid/base strengths:
- If derived from a strong base (e.g., NaOH) and weak acid , expect pH > 7.
- If derived from a weak base and strong acid , expect pH < 7.
For example, sodium salts of weak acids (e.g., sodium acetate) typically yield basic solutions due to anion hydrolysis .
Basic: What experimental methods are recommended for synthesizing this compound?
Methodological Answer:
Two validated approaches include:
- Method A : React the precursor (e.g., thieno[2,3-d]pyrimidin-4-one derivatives) with methyl iodide in aqueous medium under stirring at room temperature. Filter and recrystallize the product from dioxane .
- Method B : Use dimethylformamide (DMF) as a solvent with potassium carbonate as a base, heating at 60°C for 2 hours. Isolate via precipitation in water and recrystallization .
Monitor reaction progress using TLC or HPLC.
Advanced: How to resolve discrepancies in observed vs. theoretical reaction yields during synthesis?
Methodological Answer:
- Step 1 : Verify stoichiometry and reagent purity via elemental analysis or NMR.
- Step 2 : Analyze side reactions using LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis).
- Step 3 : Optimize reaction parameters (e.g., solvent polarity, temperature) using factorial design to isolate critical variables affecting yield .
- Step 4 : Validate purification steps (e.g., recrystallization solvent selection) via differential scanning calorimetry (DSC) to assess crystal purity .
Advanced: How to model the reaction mechanism using computational chemistry?
Methodological Answer:
- Step 1 : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states.
- Step 2 : Use molecular dynamics simulations to predict solvent effects and intermediate stability.
- Step 3 : Integrate experimental data (e.g., kinetic profiles) into computational models to refine reaction pathways, as demonstrated in ICReDD’s feedback-loop methodology .
- Step 4 : Validate predictions with isotopic labeling or spectroscopic trapping of intermediates .
Basic: What analytical techniques are suitable for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) to quantify impurities. Compare retention times to reference standards .
- NMR : Analyze H and C spectra for unexpected peaks, particularly in the aromatic or methylthio regions .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 343 for related pteridinedione derivatives) and fragment patterns .
Advanced: How to design experiments to study the compound’s stability under varying conditions?
Methodological Answer:
- Factorial Design : Test variables like pH (3–9), temperature (4–40°C), and light exposure. Use a 2 factorial matrix to identify interactions .
- Analytical Endpoints : Monitor degradation via HPLC for new peaks (indicative of hydrolysis or oxidation) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .
Basic: What safety protocols are recommended for handling the sodium salt?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of dust/aerosols.
- Storage : Keep in a tightly sealed container under inert gas (e.g., N) at 2–8°C to prevent hygroscopic degradation .
Advanced: How to optimize reaction conditions using factorial design?
Methodological Answer:
- Step 1 : Select critical factors (e.g., temperature, catalyst loading, solvent ratio).
- Step 2 : Construct a central composite design (CCD) to explore non-linear effects.
- Step 3 : Analyze response surfaces to identify optimal conditions (e.g., 60°C, 1.2 eq methyl iodide).
- Step 4 : Validate with triplicate runs and statistical tools (e.g., ANOVA) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
